4-(4-Cyanophenoxy)benzoic acid
Overview
Description
4-(4-Cyanophenoxy)benzoic acid is a chemical compound that serves as an intermediate in the synthesis of various liquid crystal materials. It is related to a family of benzoic acid derivatives that have been extensively studied due to their applications in liquid crystal technology and other fields. The compound is characterized by the presence of a cyanophenoxy group attached to the benzoic acid core, which influences its physical and chemical properties, as well as its reactivity .
Synthesis Analysis
The synthesis of related benzoic acid derivatives often involves multi-step reactions, starting from simple precursors such as phenols or acetates. For instance, a series of liquid crystal intermediates, which may include compounds similar to 4-(4-Cyanophenoxy)benzoic acid, were synthesized from 4-phenylphenol through a sequence of reactions including methylation, acylation, haloform reaction, demethylation, alkylation condensation, and reduction . Another related compound, 4-hydroxy[1-13C]benzoic acid, was synthesized from sodium [2-13C]acetate through a base-catalyzed condensation followed by several other steps . These methods highlight the complexity and versatility of synthetic routes available for such benzoic acid derivatives.
Molecular Structure Analysis
The molecular structure of benzoic acid derivatives is crucial in determining their liquid crystalline properties. For example, the crystal and molecular structure of a related compound, 3-(4-cyano-benzyloxycarbonyl)-4-(4-n-octyloxybenzoyloxy)benzoic acid, was determined by X-ray analysis, revealing a dimeric association unusual for mesogens exhibiting nematic and smectic phases . Similarly, the molecular and crystal structures of a series of 4-(ω-Cyanoalkyloxy)Benzoic Acids were determined by single-crystal X-ray diffractometry, showing different conformations and packing arrangements influenced by the length of the alkoxy chain .
Chemical Reactions Analysis
Benzoic acid derivatives can undergo various chemical reactions, including esterification, amidation, and polymerization. For instance, poly[4-(4-hydroxyphenoxy) benzoic acid] was prepared by the bulk polycondensation of its acetoxy derivative . The azo-benzoic acids, which are structurally related, exhibit acid-base dissociation and azo-hydrazone tautomerism in solution, demonstrating the dynamic behavior of these compounds in different environments .
Physical and Chemical Properties Analysis
The physical and chemical properties of 4-(4-Cyanophenoxy)benzoic acid and its derivatives are influenced by their molecular structure. For example, the thermal behavior of poly[4-(4-hydroxyphenoxy) benzoic acid] is affected by the presence of ether units, which increase the flexibility of the polymer chain and lower the nematic/isotropic phase transition temperature compared to poly(4-hydroxybenzoic acid) . The solubility and phase transition temperatures of these compounds are critical parameters for their application in liquid crystal displays and other devices.
Scientific Research Applications
1. Liquid Crystal Research
4-(4-Cyanophenoxy)benzoic acid has been studied for its role in forming supramolecular liquid crystalline complexes. These complexes exhibit enantiotropic nematic phases over a broad temperature range, which is significant in the field of liquid crystals research (Alaasar & Tschierske, 2019).
2. Crystal and Molecular Structures
Research has delved into the crystal and molecular structures of derivatives of 4-(4-Cyanophenoxy)benzoic acid. The studies include analyzing the molecular structures and crystal formation of various compounds related to this acid, which contributes to our understanding of molecular interactions and packing arrangements (Zugenmaier, Bock, & Schacht, 2003).
3. Synthesis of Liquid Crystal Intermediates
4-(4-Cyanophenoxy)benzoic acid is used in the synthesis of liquid crystal intermediates. These intermediates are crucial for the development of ferroelectric and antiferroelectric liquid crystals, highlighting its importance in advanced material science (Qing, 2000).
4. Enzymatic Oxidative Polymerization
Studies have shown that 4-(4-Cyanophenoxy)benzoic acid-related compounds can be used in enzymatic oxidative polymerization processes. This application is crucial in the development of polymers with specific characteristics and can be a green alternative to traditional chemical polymerization methods (Kumbul, Gokturk, Turac, & Sahmetlioglu, 2015).
5. Photovoltaic Performance
Research into organic dyes for dye-sensitized solar cells (DSSCs) has incorporated the use of compounds similar to 4-(4-Cyanophenoxy)benzoic acid. These studies are essential for improving the efficiency and performance of photovoltaic devices, thereby contributing to advancements in renewable energy technologies (Gupta, Armel, Xiang, Bilić, & Evans, 2015).
Safety And Hazards
properties
IUPAC Name |
4-(4-cyanophenoxy)benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9NO3/c15-9-10-1-5-12(6-2-10)18-13-7-3-11(4-8-13)14(16)17/h1-8H,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBBCZYHRHADVJB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C#N)OC2=CC=C(C=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00366855 | |
Record name | 4-(4-cyanophenoxy)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00366855 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Cyanophenoxy)benzoic acid | |
CAS RN |
50793-29-8 | |
Record name | 4-(4-cyanophenoxy)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00366855 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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